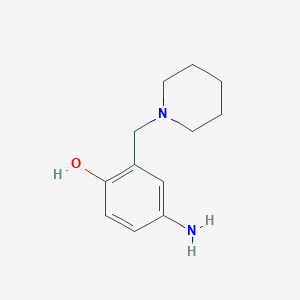

4-Amino-2-(piperidin-1-ylmethyl)phenol

Description

Significance of Phenol (B47542) and Piperidine (B6355638) Moieties in Chemical Science

The phenol moiety, characterized by a hydroxyl group directly attached to an aromatic ring, is a fundamental structural unit in a vast number of natural and synthetic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility, acidity, and ability to interact with other molecules. Phenols are also important precursors in industrial synthesis for products ranging from plastics to pharmaceuticals.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. researchgate.netrsc.org Its prevalence is attributed to its ability to confer favorable physicochemical properties to a molecule, such as basicity and the potential for substitution to modulate lipophilicity and biological activity. The piperidine motif is a key component in numerous approved drugs, highlighting its importance in the design of bioactive compounds. rsc.org

Overview of Aminomethylation Reactions in Synthetic Chemistry

Aminomethylation, most famously achieved through the Mannich reaction, is a powerful and versatile method for the synthesis of β-amino carbonyl compounds and their derivatives, known as Mannich bases. This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic active hydrogen compound. In the context of phenols, the aromatic ring serves as the active hydrogen donor, leading to the introduction of an aminoalkyl group onto the ring, a process also known as aminomethylation. nih.gov The reaction conditions can be tailored to control the position and extent of substitution on the phenol ring.

Research Trajectory of 4-Amino-2-(piperidin-1-ylmethyl)phenol and Related Chemical Structures

While specific, in-depth research focused exclusively on this compound is limited in publicly available literature, its chemical structure places it within the well-established class of phenolic Mannich bases. The synthesis of such compounds is a routine application of the Mannich reaction. For instance, the reaction of 4-aminophenol (B1666318) with formaldehyde (B43269) and piperidine would be the expected synthetic route to this compound.

The research trajectory for related compounds provides insight into the scientific interest in this structural class. For example, the synthesis of the related compound, 4-amino-2,6-bis(piperidin-1-ylmethyl)phenol, has been reported. chemsrc.com This suggests that the aminomethylation of 4-aminophenol can proceed to introduce two piperidinomethyl groups onto the aromatic ring, flanking the hydroxyl group. The study of such bis-substituted analogues is a common strategy in medicinal chemistry to explore the structure-activity relationships of a particular scaffold.

Furthermore, the broader field of phenolic Mannich bases is an active area of research. Scientists have synthesized and investigated a wide array of these compounds with various substitution patterns on both the phenol and amine components to explore their chemical properties and potential applications. The ortho-aminomethylation of phenols, in particular, is a subject of ongoing research to develop more efficient and selective catalytic methods. researchgate.netrsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-4-5-12(15)10(8-11)9-14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYOIUUXHUTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Piperidin 1 Ylmethyl Phenol

Established Synthetic Pathways for 4-Amino-2-(piperidin-1-ylmethyl)phenol and its Analogues

The construction of aminomethylated phenols like this compound relies on a range of synthetic transformations. The choice of pathway often depends on the availability of starting materials, desired yield, and reaction conditions. Key strategies include the classical Mannich reaction, modern variations of it, and other methods that form the characteristic aminomethyl moiety on the phenol (B47542) ring.

The Mannich reaction is a cornerstone in the synthesis of aminomethylated compounds. oarjbp.com It is an aminoalkylation reaction that involves the condensation of a compound with an active hydrogen atom (in this case, phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as piperidine). oarjbp.com This three-component reaction forms a β-amino carbonyl compound, known as a Mannich base, and is widely used to introduce aminomethyl groups into various molecules. oarjbp.comnih.gov

The classical approach to synthesizing compounds like this compound involves the condensation of a suitable phenol derivative, formaldehyde (B43269), and piperidine (B6355638). The reaction typically begins with the formation of an Eschenmoser-like salt (iminium ion) from formaldehyde and piperidine. nih.gov The phenol, activated by its hydroxyl group, then acts as a nucleophile, attacking the iminium ion, usually at the ortho position, to form the C-C bond and yield the final aminomethylated phenol.

For the synthesis of the target compound, 4-aminophenol (B1666318) would be the logical starting phenol. The reaction would proceed as a three-component condensation with formaldehyde and piperidine. A related synthesis has been documented for 4-amino-2,6-bis(piperidin-1-ylmethyl)phenol, which utilizes 4-nitrophenol (B140041) as a precursor, followed by reduction of the nitro group. chemsrc.com This suggests a viable pathway where 4-aminophenol or 4-nitrophenol is reacted with piperidine and formaldehyde. chemsrc.com

The general mechanism for the Mannich reaction is outlined below:

Formation of the Iminium Ion: Piperidine (a secondary amine) reacts with formaldehyde to form a reactive iminium ion.

Electrophilic Attack: The electron-rich phenol ring attacks the electrophilic carbon of the iminium ion. The hydroxyl group of the phenol activates the ortho and para positions for electrophilic substitution. In the case of 4-aminophenol, the ortho position to the hydroxyl group is highly activated.

Proton Transfer: A final proton transfer step regenerates the aromaticity of the ring and yields the Mannich base product.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |

| Phenol Derivative | Formaldehyde | Piperidine | Aminomethylated Phenol | mdpi.com |

| 4-Nitrophenol | Formaldehyde | Piperidine | 4-Nitro-2-(piperidin-1-ylmethyl)phenol | chemsrc.com |

| 8-Hydroxyquinoline | Formalin | Piperidine | 7-(Piperidin-1-ylmethyl)quinolin-8-ol | mdpi.com |

In a move towards more environmentally benign and efficient chemical processes, one-pot, solvent-free syntheses have been developed for the Mannich reaction. figshare.comnih.gov One such innovative approach utilizes infrared light irradiation as a non-conventional energy source to drive the reaction. researchgate.net This method offers several advantages, including significantly reduced reaction times, high yields, and the elimination of hazardous organic solvents. figshare.comresearchgate.net

A study demonstrated the synthesis of various methylpiperidinyl phenols through a one-pot transformation by reacting the corresponding phenol, piperidine, and paraformaldehyde under solvent-free conditions and infrared irradiation. researchgate.net The use of an infrared lamp provides the necessary energy to promote the condensation, leading to the formation of the desired Mannich bases efficiently. researchgate.net This technique represents a green chemistry approach to the synthesis of aminomethylated phenols and could be directly applicable to the synthesis of this compound from 4-aminophenol.

| Energy Source | Conditions | Advantages | Typical Yield | Reference |

| Infrared Light | Solvent-free, One-pot | Short reaction times, High yields, Environmentally friendly | Good to Excellent | researchgate.net |

| Conventional Heating | Solvent (e.g., Ethanol) | Established method | Variable | mdpi.com |

Reductive amination is a versatile and widely used method for forming amines. libretexts.org This reaction converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is then reduced in situ. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy would involve reacting a suitable salicylaldehyde (B1680747) derivative with piperidine.

The synthesis of the related compound, 4-(Piperidin-4-ylmethyl)phenol, has been achieved via reductive amination, where 4-hydroxybenzaldehyde (B117250) reacts with 4-piperidinemethanol (B45690) under reductive conditions. Applying this logic to the target compound, the synthesis would start with 4-amino-2-hydroxybenzaldehyde (B1289197). The reaction proceeds in two main steps which can often be combined in a one-pot procedure: youtube.com

Imine/Iminium Ion Formation: The aldehyde group of 4-amino-2-hydroxybenzaldehyde reacts with the secondary amine, piperidine, to form an iminium ion. This step is typically catalyzed by a weak acid.

Reduction: A reducing agent, added to the reaction mixture, reduces the iminium ion to the corresponding tertiary amine. A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com

This method avoids the use of formaldehyde and offers high selectivity and yield, making it an attractive alternative to the Mannich reaction. organic-chemistry.org

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 4-Amino-2-hydroxybenzaldehyde | Piperidine | NaBH₃CN or NaBH(OAc)₃ | This compound | Inferred |

| 4-Hydroxybenzaldehyde | 4-Piperidinemethanol | NaBH₄ or Pd/C, H₂ | 4-(Piperidin-4-ylmethyl)phenol |

The direct alkylation of phenols is a common method for forming C-O (O-alkylation) or C-C (C-alkylation) bonds. researchgate.netrsc.org However, forming a C-N bond through the direct alkylation of a phenol ring with a piperidine derivative to create an aminomethyl group is not a standard or straightforward synthetic route. Typically, phenol alkylation involves reacting the phenol with an alkylating agent like an alkyl halide or an olefin in the presence of a catalyst. google.comnih.gov

A hypothetical direct alkylation route for this synthesis would require a piperidine derivative that can act as an electrophile to attack the nucleophilic phenol ring. For instance, reacting 4-aminophenol with a pre-formed N-chloromethylpiperidine or a similar reactive species could potentially lead to the desired product. However, such reagents are often unstable, and controlling the regioselectivity (ortho vs. para substitution) and preventing O-alkylation of the phenolic hydroxyl group would be significant challenges. This pathway is less commonly employed for this type of transformation compared to the Mannich reaction or reductive amination.

Iron(III) chloride (FeCl₃) has emerged as an efficient catalyst for various organic transformations, including oxidative cross-coupling reactions. nih.gov Research has shown that FeCl₃ can catalyze the oxidative cross-coupling of phenols with certain amines, such as 2-aminonaphthalene derivatives, to form N,O-biaryl compounds. acs.orgfigshare.combgu.ac.il This sustainable method provides a practical route to compounds that are otherwise difficult to synthesize. figshare.com

The mechanism of this reaction is believed to involve the formation of a ternary complex between the phenol, the amine, and the iron catalyst, followed by an oxidative coupling step. nih.gov While this methodology has been successfully applied to form N-aryl bonds, its direct application to form an aminomethyl linkage as in this compound has not been extensively reported. A domino reaction sequence initiated by an FeCl₃-catalyzed step could potentially be envisioned, but it would represent a novel and non-traditional approach. The applicability of this method would depend on developing specific conditions to favor the formation of the C-C bond between the phenol ring and the methylene (B1212753) bridge derived from a piperidine precursor.

Advanced Synthetic Approaches to Piperidine Derivatives Relevant to the Compound

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for constructing the piperidine skeleton, wherein a linear precursor containing a nitrogen source cyclizes to form the six-membered ring. nih.gov This approach is advantageous for establishing stereocenters and creating complex polycyclic systems.

Metal-catalyzed cyclization of unsaturated amines is a prominent method for piperidine synthesis. Gold and palladium catalysts, in particular, have demonstrated remarkable efficacy in promoting the amination of alkenes.

Gold(I) Catalysis: Gold(I) complexes can activate alkynes and allenes, facilitating nucleophilic attack by a tethered amine. This has been applied to the synthesis of substituted piperidines. For instance, a method for the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex has been proposed, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Another approach involves the gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers to assemble the piperidine framework. ajchem-a.com Mechanistic studies suggest that these reactions can proceed through a β-aryl gold-carbene intermediate, generated via a 6-endo-dig diazo-yne cyclization, which then acts as a four-carbon synthon in subsequent cycloadditions. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for the intramolecular amination of alkenes, often referred to as aza-Wacker-type cyclizations. nih.gov These reactions typically involve the nucleophilic attack of a nitrogen atom on a palladium-activated alkene. uwindsor.ca A notable development is the palladium-catalyzed enantioselective 6-endo aminoacetoxylation of unactivated alkenes, which provides chiral β-acetoxylated piperidines with high levels of chemo-, regio-, and enantioselectivity under mild conditions using a specialized pyridine-oxazoline (Pyox) ligand. nih.govorganic-chemistry.org Furthermore, palladium(II)-catalyzed intramolecular hydrofunctionalization reactions, guided by a proximal bidentate directing group, can control the cyclization pathway to selectively form six-membered rings. nih.govrsc.org Computational studies, such as Density Functional Theory (DFT), have been employed to understand the origins of this pathway selectivity, revealing that the reaction can proceed through a syn-addition, protodepalladation pathway for 6-exo-trig cyclizations. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Gold(I) Complex / I(III) Oxidant | Non-activated Alkenes | Substituted Piperidines | Oxidative amination with difunctionalization of the double bond. nih.gov |

| Palladium / Pyox Ligand | Unactivated Alkenes | Chiral β-acetoxylated Piperidines | High enantioselectivity and regioselectivity under mild conditions. nih.govorganic-chemistry.org |

| Pd(OAc)₂ / Directing Group | Alkenes with N, O, or C nucleophiles | Six-membered Heterocycles | Substrate-directivity controls ring size, overcoming inherent pathway preferences. nih.govrsc.org |

Radical cyclizations offer a powerful alternative for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One approach utilizes a cobalt(II) catalyst for the radical intramolecular cyclization of linear amino-aldehydes, which produces various piperidines in good yields. nih.gov However, this method can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another strategy involves the photoredox-mediated cyclization of aryl halides. In this system, a strongly reducing organic photoredox catalyst, driven by visible light, activates an aryl iodide to form an aryl radical. This radical then undergoes regioselective exo-selective cyclization onto a tethered alkene, followed by a hydrogen-atom transfer to yield complex spiropiperidines. nih.gov This method avoids the use of toxic reagents like tin hydrides and precious metals. nih.gov Additionally, radical cyclization of haloalkynes has been developed to produce six-membered N-containing heterocycles. nih.gov

| Method | Catalyst/Initiator | Substrate | Key Features |

| Cobalt-Catalyzed Cyclization | Cobalt(II) Complex | Linear Amino-aldehydes | Effective for various piperidines; potential for alkene by-product. nih.gov |

| Photoredox Catalysis | Organic Photoredox Catalyst / Blue Light | Linear Aryl Halide Precursors | Forms complex spiropiperidines under mild, metal-free conditions. nih.gov |

| Haloalkyne Cyclization | Radical Initiator (e.g., Triethylborane) | Haloalkynes | Halogen at the triple bond affects reactivity and stereoselectivity. nih.gov |

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules from simple starting materials. Intramolecular cyclization/reduction cascades are particularly useful for the synthesis of saturated heterocycles like piperidine.

One such strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction is mediated by an acid which functionalizes the alkyne, leading to the formation of an enamine and subsequently an iminium ion. The reduction of this intermediate yields the final piperidine product. nih.gov Another powerful one-pot method integrates the activation of a halogenated amide using trifluoromethanesulfonic anhydride (B1165640), followed by reduction of the resulting imide ion with sodium tetrahydroborate, and subsequent intramolecular nucleophilic substitution to achieve cyclization. nih.gov This cascade approach is notable for its mild, metal-free conditions and its applicability to both piperidines and pyrrolidines. nih.govresearchgate.net

Two-Component Intermolecular Reactions

Intermolecular reactions involve the joining of two separate components to construct the piperidine ring. These methods are highly valuable for creating molecular diversity.

Reductive amination is a cornerstone of C-N bond formation and a widely used method for synthesizing piperidines. acs.org The reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

This approach has been applied in [5 + 1] annulation strategies. For example, a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts demonstrates a reductive transamination process. nih.gov The reaction begins with the reduction of the pyridinium ion to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed. The resulting dicarbonyl intermediate undergoes a subsequent reductive amination with an external amine to afford N-aryl piperidines. nih.gov This method provides access to piperidine derivatives from readily available pyridines. nih.gov The versatility of reductive amination makes it a key reaction in the synthesis of a vast number of pharmaceuticals. acs.org

Hydrogen Borrowing Annulation

Hydrogen borrowing is a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-nitrogen bonds. This methodology involves the temporary oxidation of a substrate, typically an alcohol, to an intermediate aldehyde or ketone, which then participates in a reaction. The catalyst, often a transition metal complex, "borrows" hydrogen from the substrate and later returns it in a reduction step. While direct examples involving this compound are not extensively documented in the reviewed literature, the principles of hydrogen borrowing annulation are well-established for the synthesis of substituted piperidines and related nitrogen heterocycles. nih.gov

For instance, iridium(III)-catalyzed hydrogen borrowing cascades have been employed for the stereoselective synthesis of substituted piperidines. nih.gov This approach can involve the reaction of amino alcohols with other components to build the piperidine ring, demonstrating the versatility of this method in constructing complex heterocyclic structures. The mechanism typically involves the oxidation of a hydroxyl group, followed by amination and subsequent intramolecular cyclization and reduction. nih.gov Pyridine (B92270) and similar aza-aromatics have also been shown to act as biomimetic hydrogen shuttles in transition-metal-free direct N-alkylation of amines using alcohols, operating via a borrowing hydrogen process. rsc.org

Asymmetric Synthetic Routes to Substituted 4-Aminopiperidines and Analogues

The development of asymmetric synthetic routes to chiral piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. dicp.ac.cnresearchgate.net Various strategies have been developed to achieve high enantioselectivity in the synthesis of these structures.

One notable approach is the asymmetric hydrogenation of pyridinium salts. dicp.ac.cn By activating simple pyridines as their N-benzyl-pyridinium bromides, the coordination ability of the substrate to the catalyst is eliminated, and reactivity is enhanced. dicp.ac.cn Iridium catalysts with chiral ligands have been successfully employed for the highly efficient hydrogenation of 2-substituted pyridinium salts, affording chiral piperidines with high enantioselectivity. dicp.ac.cn

Another innovative method involves a rhodium-catalyzed reductive transamination reaction of pyridinium salts. researchgate.netdicp.ac.cn This process introduces a chiral primary amine under reducing conditions, which leads to the formation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.netdicp.ac.cn This method has proven to be scalable and tolerates a wide range of functional groups. researchgate.net

Furthermore, asymmetric synthesis of aminopiperidine-fused imidazopyridine DPP-4 inhibitors has been achieved through a three-component cascade coupling with a chiral nitro diester. nih.govacs.org This is followed by a base-catalyzed dynamic crystallization-driven process to yield the desired trans isomer. nih.govacs.org

A summary of catalysts and conditions for asymmetric synthesis of piperidine derivatives is presented below:

| Catalyst/Method | Substrate | Product | Key Features |

| [{Ir(cod)Cl}2] / (R)-SynPhos | 2-Substituted Pyridinium Salts | Chiral Piperidines | High enantioselectivity, activation of pyridine as pyridinium salt. dicp.ac.cn |

| [Cp*RhCl2]2 / Chiral Primary Amine | Pyridinium Salts | Chiral Piperidines | Excellent diastereo- and enantioselectivity, reductive transamination. researchgate.netdicp.ac.cn |

| Three-component cascade coupling | Chiral Nitro Diester | Aminopiperidine-fused Imidazopyridine | Assembles functionalized piperidinone skeleton in one pot. nih.govacs.org |

| β-Cyclodextrin or oxazaborolidine-catalyzed reduction | α-Azido Aryl Ketones | Substituted Piperidines | Key asymmetric reduction step followed by ring-closing metathesis. researchgate.net |

Catalytic Hydrogenation of Pyridinium Salts and Pyridines

The catalytic hydrogenation of pyridines and their corresponding pyridinium salts is a direct and fundamental approach for the synthesis of piperidines. acs.org This transformation is challenged by the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom. acs.org

Homogeneous and heterogeneous catalysts based on transition metals such as rhodium, iridium, ruthenium, and platinum have been extensively studied for this purpose. acs.orgasianpubs.org The hydrogenation of pyridines often requires harsh reaction conditions; however, activating the pyridine as a pyridinium salt can facilitate the reduction under milder conditions. dicp.ac.cnacs.org

Recent advancements include the use of iridium(III)-catalyzed ionic hydrogenation, which demonstrates excellent chemoselectivity, tolerating reducible functional groups like nitro, azido, and bromo moieties. Metal-free approaches have also emerged, utilizing borane (B79455) catalysts for the direct hydrogenation of pyridines with high yields and excellent cis-stereoselectivity. acs.org

Below is a table summarizing various catalytic systems for the hydrogenation of pyridines and pyridinium salts:

| Catalyst | Substrate | Product | Conditions |

| Iridium(III) Complex | Pyridines | Piperidines | Ionic hydrogenation, tolerates sensitive functional groups. |

| Borane Catalysts | Pyridines | Piperidines | Metal-free, excellent cis-stereoselectivity. acs.org |

| PtO2 (Adams' catalyst) | Substituted Pyridines | Piperidine derivatives | Glacial acetic acid, 50-70 bar H2, room temperature. asianpubs.org |

| Rhodium on Carbon | Pyridines | Piperidine derivatives | Lower atmospheric pressures. asianpubs.org |

| Rhodium Complex ([Cp*RhCl2]2) | Quaternary Pyridinium Salts | Piperidines and Tetrahydropyridines | Transfer hydrogenation with formic acid/triethylamine. liv.ac.uk |

| Electrocatalytic (Rhodium on Carbon) | Pyridine | Piperidine | Ambient temperature and pressure. nih.gov |

Green Chemistry Principles in the Synthesis of Related Structures

The application of green chemistry principles to the synthesis of piperidine and aminophenol derivatives is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of eco-friendly catalysts and the implementation of solvent-free reaction conditions.

Eco-Friendly Catalytic Methods

The development of eco-friendly catalytic systems aims to replace hazardous reagents and minimize waste. Copper-based catalysts, for example, are considered environmentally friendly and cost-effective alternatives to noble metals. acs.org They have been utilized in photoinduced radical cross-coupling reactions. acs.org

In the context of piperidine synthesis, catalyst and process development for the production of piperidine from biomass-derived δ-valerolactone via reductive amination represents a green approach. researchgate.net This method avoids the use of fossil fuel-based starting materials. Additionally, non-noble-metal catalysts are being explored for catalytic transfer hydrogenation, offering a more sustainable alternative to precious metal catalysts. researchgate.net

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a core principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and reduced environmental impact.

For instance, a solvent-free synthesis of acetaminophen (B1664979) (an N-acetylated aminophenol) has been developed by reacting 4-aminophenol with acetic anhydride or acetyl chloride via mechanical grinding. google.comjustia.com This mechanochemical approach is clean, economical, and avoids the use of any catalysts or solvents. google.comjustia.com Similarly, an efficient and eco-friendly solvent-free method for the synthesis of xanthene derivatives has been reported using 2-aminophenol (B121084) as a catalyst under thermal conditions. researchgate.net The synthesis of new thio-bis-aminophenol ligands has also been achieved under solvent- and catalyst-free conditions through a Mannich condensation. researchgate.net

Chemical Reactivity and Transformation Mechanisms of this compound and its Analogues

The chemical reactivity of this compound is dictated by the functional groups present: the phenol, the secondary amine within the piperidine ring, and the amino group on the aromatic ring. These groups can undergo a variety of chemical transformations.

The phenolic hydroxyl group can be alkylated or acylated. The amino group on the aromatic ring can be diazotized and subsequently replaced by a variety of other functional groups. The piperidine nitrogen can undergo N-alkylation or N-acylation.

Mechanistically, the synthesis of piperidines often involves intramolecular cyclization reactions. For example, a one-pot route from halogenated amides to piperidines proceeds through amide activation to form a nitrilium ion, which is then reduced to an imide ion. nih.govmdpi.com Further reduction yields a halogenated secondary amine that undergoes intramolecular nucleophilic substitution to form the piperidine ring. nih.govmdpi.com

Photoredox catalysis has been employed for the α-amino C–H arylation of highly substituted piperidine derivatives. nih.gov The proposed mechanism involves an initial unselective C–H arylation followed by product epimerization to achieve high diastereoselectivity. nih.gov This epimerization is thought to proceed through oxidation of the product piperidine, formation of an α-amino radical, and subsequent equilibration to the thermodynamically more stable isomer. nih.gov

Nucleophilic Substitution Reactions of Phenolic Hydroxyl Group

The direct nucleophilic substitution of the phenolic hydroxyl (-OH) group is generally not feasible as the hydroxide (B78521) ion (OH⁻) is a very poor leaving group. libretexts.org The C-O bond in phenols has a partial double bond character due to resonance with the aromatic ring, making it stronger and harder to break compared to the C-O bond in alcohols. doubtnut.com Consequently, for a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group.

A primary example of a substitution reaction involving the phenolic hydroxyl group is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.com In this reaction, the phenol is first deprotonated by a strong base, such as sodium hydroxide or potassium carbonate, to form a highly nucleophilic phenoxide anion. gordon.eduyoutube.com This phenoxide can then react with a primary alkyl halide (e.g., an alkyl iodide or bromide) to displace the halide and form an ether. masterorganicchemistry.comorganic-synthesis.com For this compound, this reaction would yield the corresponding O-alkylated ether derivative. The use of a strong base like sodium hydride (NaH) is effective for deprotonating alcohols, while a moderately strong base like sodium hydroxide (NaOH) is typically sufficient for the more acidic phenols. youtube.com

| Reaction Type | Reagents | Intermediate | Product |

| Williamson Ether Synthesis | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | Phenoxide Anion | O-Alkylated Ether |

Acylation Reactions

The this compound molecule possesses two sites susceptible to acylation: the primary amino group and the phenolic hydroxyl group. The reaction typically involves an acylating agent like an acyl chloride or an acid anhydride. chemistnotes.com The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of an aqueous base, is a common method for acylating both amines and phenols to form amides and esters, respectively. iitk.ac.inbyjus.comwikipedia.org

Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group. Therefore, selective N-acylation can often be achieved under controlled conditions. thestudentroom.co.uk For instance, the acylation of 4-aminophenol with acetic anhydride preferentially occurs at the amino group to form N-(4-hydroxyphenyl)acetamide (paracetamol), illustrating the higher reactivity of the amine. thestudentroom.co.ukuwaterloo.ca By analogy, reacting this compound with an acylating agent would be expected to first yield the N-acyl derivative (an amide). O-acylation to form the corresponding ester at the phenolic hydroxyl site would typically require more forcing conditions or the use of a catalyst. chemistnotes.com

| Reaction Site | Acylating Agent | Base/Catalyst | Product Type |

| Amino Group (-NH₂) | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Aqueous Base (e.g., NaOH) | Amide |

| Hydroxyl Group (-OH) | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Aqueous Base (e.g., NaOH) | Ester |

Oxidation Pathways, Including Quinonoid Structure Formation

The p-aminophenol substructure makes the molecule susceptible to oxidation. The presence of two electron-donating groups (-OH and -NH₂) para to each other facilitates the removal of electrons from the aromatic system. ua.es Oxidation of p-aminophenol derivatives typically proceeds through a one-electron oxidation to form a p-aminophenoxy free radical intermediate. nih.gov

Further oxidation leads to the formation of quinonoid structures, specifically p-benzoquinone imines. researchgate.net The oxidation of p-aminophenol itself can yield N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, indicating that complex condensation reactions can follow the initial oxidation. rsc.org Enzymatic oxidation, for example using tyrosinase or peroxidase, can also transform phenols and catechols into highly reactive o-quinones. nih.govnih.govnih.gov In the case of this compound, chemical or electrochemical oxidation is expected to produce the corresponding 4-imino-2-(piperidin-1-ylmethyl)cyclohexa-2,5-dien-1-one. These quinonoid products are often highly colored and reactive electrophiles. acs.orgacs.org

| Oxidation Method | Oxidizing Agent | Key Intermediate | Final Product Structure |

| Chemical Oxidation | K₃[Fe(CN)₆], H₂O₂, (NH₄)₂S₂O₈ | p-Aminophenoxy radical | Quinone Imine |

| Enzymatic Oxidation | Peroxidase, Tyrosinase | p-Aminophenoxy radical | Quinone Imine |

| Electrochemical Oxidation | Anodic Oxidation | Cation Radical | Quinone Imine |

Condensation Reactions with Carbonyl Compounds

The primary aromatic amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed nucleophilic addition-elimination reaction results in the formation of an imine, commonly known as a Schiff base. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. wikipedia.org Following a proton transfer, this intermediate eliminates a molecule of water to form the stable C=N double bond of the imine. wikipedia.org The reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org The formation of Schiff bases from 4-aminophenol with various aldehydes is a well-established transformation. nih.govresearchgate.net

| Carbonyl Compound | Catalyst | Intermediate | Product |

| Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Carbinolamine | N-Alkylidene-4-amino-2-(piperidin-1-ylmethyl)phenol (Schiff Base) |

| Ketone (R-CO-R') | Acid (e.g., Acetic Acid) | Carbinolamine | N-Alkylidene-4-amino-2-(piperidin-1-ylmethyl)phenol (Schiff Base) |

Electrophilic Aromatic Substitution on the Phenol Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl and amino substituents. wikipedia.orgbyjus.com Both the -OH and -NH₂ groups are strongly activating and are ortho-, para-directors. wikipedia.orgmasterorganicchemistry.com The piperidinylmethyl group at the C2 position is a weakly activating alkyl group, which is also an ortho-, para-director.

The directing effects of these groups are synergistic. The powerful -OH and -NH₂ groups will dominate the regioselectivity of the substitution. organicchemistrytutor.com The available positions for substitution are C3, C5, and C6.

Position C5: This position is ortho to the hydroxyl group and meta to the amino group. It is strongly activated by the hydroxyl group.

Position C3: This position is ortho to the amino group and meta to the hydroxyl group. It is strongly activated by the amino group.

Position C6: This position is ortho to the hydroxyl group, but is likely to be sterically hindered by the adjacent piperidinylmethyl group.

Given the combined activating effects and considering sterics, electrophilic attack is most likely to occur at position C5 or C3. Reactions such as halogenation (e.g., with Br₂ in a non-polar solvent) or nitration (with dilute HNO₃) would be expected to proceed readily, even under mild conditions, to yield mono-substituted products. byjus.com

| Reaction | Reagent | Electrophile | Predicted Major Product |

| Halogenation | Br₂ in CHCl₃ | Br⁺ | 4-Amino-5-bromo-2-(piperidin-1-ylmethyl)phenol |

| Nitration | Dilute HNO₃ | NO₂⁺ | 4-Amino-5-nitro-2-(piperidin-1-ylmethyl)phenol |

Coordination Chemistry and Metal Complexation of 4 Amino 2 Piperidin 1 Ylmethyl Phenol

Ligand Properties and Coordination Modes

The coordination behavior of 4-Amino-2-(piperidin-1-ylmethyl)phenol is dictated by the spatial arrangement of its donor atoms. The presence of oxygen and multiple nitrogen atoms allows for versatile binding to metal centers.

Role as a Tridentate Ligand

The molecular architecture of this compound, featuring phenolic oxygen, primary amino nitrogen, and tertiary piperidinyl nitrogen atoms, suggests its potential to act as a tridentate ligand. In this mode, it can coordinate to a single metal ion through all three donor sites, forming stable five- and six-membered chelate rings. The formation of such chelates is entropically favored and results in thermodynamically stable metal complexes. The specific geometry of the complex will depend on the preferred coordination number of the metal ion and the steric constraints imposed by the ligand. Schiff bases derived from this compound can also exhibit tridentate coordination, involving the phenolic oxygen, the imine nitrogen, and the piperidinyl nitrogen.

Chelation through Nitrogen and Oxygen Donor Atoms in Schiff Base Complexes

When this compound undergoes condensation with an aldehyde or ketone, it forms a Schiff base. These Schiff base derivatives are highly effective chelating agents. Chelation typically involves the deprotonated phenolic oxygen atom and the nitrogen atom of the newly formed azomethine (imine) group. This O, N chelation forms a stable six-membered ring with the metal ion. The piperidinyl nitrogen can also participate in coordination, leading to a tridentate O, N, N' coordination mode. The involvement of the phenolic oxygen and azomethine nitrogen in coordination is a common feature in the metal complexes of Schiff bases derived from substituted aminophenols.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or its Schiff base derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

This ligand and its derivatives readily form complexes with a variety of divalent transition metal ions. The synthesis usually involves mixing a methanolic or ethanolic solution of the ligand with a solution of the metal salt (e.g., chlorides, acetates, or sulfates) in a specific molar ratio, often followed by refluxing the mixture. The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization. The nature of the anion from the metal salt can sometimes influence the final structure of the complex, occasionally coordinating to the metal center.

Interactive Table: Properties of Transition Metal Complexes with Aminophenol-based Ligands

| Metal Ion | Typical Coordination Geometry | Magnetic Moment (μB) | Electronic Transitions (cm⁻¹) |

| Mn(II) | Octahedral | 5.7 - 6.1 | ⁶A₁g → ⁴T₁g, ⁶A₁g → ⁴T₂g |

| Co(II) | Octahedral / Tetrahedral | 4.3 - 5.2 (Oct) / 4.0 - 4.8 (Tet) | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g |

| Ni(II) | Octahedral / Square Planar | 2.8 - 3.5 (Oct) / Diamagnetic | ³A₂g → ³T₂g, ³A₂g → ³T₁g |

| Cu(II) | Distorted Octahedral / Square Planar | 1.7 - 2.2 | ²E_g → ²T₂g |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic | Ligand to Metal Charge Transfer |

| Cd(II) | Tetrahedral / Octahedral | Diamagnetic | Ligand to Metal Charge Transfer |

Note: The data presented are typical values for complexes with related aminophenol Schiff base ligands and may vary for the specific complexes of this compound.

Structural Elucidation of Coordination Compounds

A range of spectroscopic and analytical techniques are employed to determine the structure of the synthesized metal complexes.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. A shift in the ν(C=N) (azomethine) stretching frequency and the disappearance or shift of the phenolic ν(O-H) band in the spectra of Schiff base complexes confirm the involvement of these groups in bonding to the metal ion. New bands appearing in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations.

UV-Visible Spectroscopy and Magnetic Susceptibility: These methods provide insights into the geometry of the metal's coordination sphere. The positions of d-d electronic transition bands and the measured magnetic moment are characteristic of specific geometries (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) and Cd(II), ¹H and ¹³C NMR can confirm the structure of the ligand within the complex.

Mass Spectrometry: This helps in confirming the molecular weight and stoichiometry of the complexes.

Catalytic Applications of this compound Metal Complexes and Analogues

Metal complexes, particularly those of transition metals, are renowned for their catalytic activity, which stems from the metal's ability to exist in multiple oxidation states and to coordinate reversibly with substrate molecules. While specific catalytic studies on complexes of this compound are not extensively documented, the catalytic behavior of analogous aminophenol-based metal complexes is well-established.

Dinuclear copper(II) complexes of similar phenol-based ligands, for instance, have demonstrated significant catalytic activity in mimicking enzymes like catechol oxidase and phenoxazinone synthase. mdpi.com These catalysts are effective in the aerobic oxidation of various substrates, such as the transformation of aminophenols into phenoxazinone-based dyes or drug precursors. mdpi.com The proximity of two metal centers in dinuclear complexes can facilitate multi-electron redox processes required for these transformations. Such complexes have potential applications in the degradation of industrial dye residues and in the synthesis of pharmaceuticals. mdpi.com It is plausible that metal complexes derived from this compound could exhibit similar catalytic properties, potentially in oxidation reactions, owing to the structural similarities of the ligand framework.

Homogeneous Catalysis in Organic Transformations

There is no available research detailing the use of metal complexes of this compound as homogeneous catalysts in organic transformations. For a compound to be utilized in homogeneous catalysis, it would typically be coordinated with a metal center, and the resulting complex would be studied for its ability to catalyze reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. Such studies would involve the synthesis and characterization of the metal-ligand complex, followed by kinetic and mechanistic investigations to determine its catalytic efficacy. However, no such studies have been published specifically for this compound.

Bioinspired Catalysis and Environmental Applications

Similarly, the application of this compound in the field of bioinspired catalysis and for environmental purposes is not described in the scientific literature. Bioinspired catalysis involves the design of synthetic catalysts that mimic the function of natural enzymes. This often includes creating metal complexes that can replicate the active sites of metalloenzymes for applications like the degradation of pollutants or the activation of small molecules. Research in this area would necessitate the formation of metal complexes with this compound and subsequent testing of their catalytic activity in environmentally relevant reactions. At present, there are no published reports of such investigations.

Role of Ligand Environment in Tuning Metal Center Reactivity

The way in which a ligand like this compound would modulate the electronic and steric properties of a coordinated metal center, and thereby tune its reactivity, has not been a subject of specific study. The amino, phenol (B47542), and piperidinyl groups within the molecule could potentially offer a versatile coordination environment. Theoretical and experimental studies would be required to understand how these donor atoms interact with different metal ions and how this "ligand environment" influences the catalytic potential of the metal center. This foundational research is not currently available in the public domain.

Computational and Theoretical Chemistry Studies of 4 Amino 2 Piperidin 1 Ylmethyl Phenol

Electronic Structure and Molecular Orbital Theory

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For 4-Amino-2-(piperidin-1-ylmethyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, specifically involving the oxygen and amino substituents which are strong electron-donating groups. The LUMO, conversely, is likely to be distributed over the aromatic ring's anti-bonding π* orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net DFT calculations are widely used to compute the energies of these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenolic Mannich Base

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -0.5 | Primarily π* anti-bonding orbitals on the aromatic ring |

| HOMO | -5.5 to -4.5 | Primarily π bonding orbitals on the phenol ring and lone pairs |

| HOMO-LUMO Gap | 3.0 - 5.0 | Indicator of chemical stability and reactivity |

Note: These values are representative based on computational studies of similar aromatic amines and phenols and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with Lewis structures. nih.govperiodicodimineralogia.it

NBO analysis for this compound can provide quantitative insights into intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov For instance, it can quantify the delocalization of the lone pair electrons from the phenolic oxygen and the amino nitrogen into the π-system of the aromatic ring. It can also reveal stabilizing interactions, such as the donation of electron density from a lone pair orbital (e.g., on the nitrogen or oxygen) into an adjacent anti-bonding orbital (e.g., σ* C-C or σ* C-H). dergipark.org.tr This analysis provides a detailed electronic rationale for the molecule's geometric preferences and reactivity patterns.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding and predicting how a molecule will interact with other chemical species, including biological receptors.

For this compound, an MEP analysis would highlight the molecule's key reactive sites. The map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent the potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

Non-linear Optics (NLO) Property Calculations

Non-linear optics (NLO) is a field of study focusing on the interaction of intense light with materials, leading to changes in the material's optical properties. Molecules with significant NLO properties are of great interest for applications in advanced technologies such as optical data storage, signal processing, and telecommunications. analis.com.my The NLO response of a molecule is primarily determined by its electronic structure, particularly the presence of a π-conjugated system and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). analis.com.mynih.gov

Computational chemistry provides essential tools for predicting the NLO properties of molecules through the calculation of parameters like polarizability (α) and, more importantly, the first-order hyperpolarizability (β). nih.gov Density Functional Theory (DFT) is a commonly employed method for these calculations. nih.gov For a molecule like this compound, the key structural features suggesting potential NLO activity are the phenol ring (a π-conjugated system) substituted with an amino group and a hydroxyl group, both of which are strong electron donors. This "push-pull" electronic arrangement, where electrons are pushed into the aromatic system, can lead to a large dipole moment and significant hyperpolarizability, which are prerequisites for second-order NLO effects. analis.com.my

Theoretical studies on similar organic molecules have shown that the crystalline environment can significantly enhance NLO behavior. nih.gov Calculations for this compound would involve optimizing its geometry and then computing the α and β tensors to quantify its potential as an NLO material. The magnitude of the calculated hyperpolarizability would indicate its promise for use in photonic and optoelectronic devices. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a powerful computational technique used extensively in drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor or enzyme. ijper.orgscienceopen.com This method simulates the binding process, allowing researchers to understand the intermolecular interactions that stabilize the ligand-receptor complex at the atomic level.

For this compound, molecular docking studies can be employed to screen its potential against various biological targets. The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's conformational flexibility is explored within the protein's binding site, and various orientations (poses) are generated. These poses are then evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. ijper.org Such studies are critical for identifying potential therapeutic applications and guiding the design of more potent derivatives. researchgate.net

Prediction of Binding Affinities with Biological Targets

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is quantified by metrics such as binding energy (kcal/mol), the inhibition constant (Ki), or the dissociation constant (Kd). researchgate.netrsc.org These values provide a quantitative estimate of how strongly the ligand binds to the protein, which is often correlated with its biological activity. Computational programs use scoring functions to calculate these affinities, considering factors like electrostatic interactions, hydrogen bonding, and hydrophobic effects. ijper.org

In studies of analogous phenolic Mannich bases, docking has been used to predict their inhibitory potential against enzymes like acetylcholinesterase (AChE) and α-glycosidase. researchgate.net The predicted binding affinities help in ranking potential drug candidates before they are synthesized and tested experimentally. For example, a lower calculated Ki value suggests a more potent inhibitor. researchgate.net The binding affinities for this compound against various targets could be similarly predicted to identify its most promising biological activities.

Below is a representative table illustrating the kind of data generated from such studies, using Ki values for analogous compounds as an example.

| Compound ID | Target Enzyme | Predicted Ki (nM) |

| Compound 6d | α-Glycosidase | 176.27 ± 22.87 |

| Compound 5a | Acetylcholinesterase (AChE) | 341.36 ± 31.84 |

| Compound 7c | α-Glycosidase | 401.33 ± 45.12 |

| Compound 6a | Acetylcholinesterase (AChE) | 787.25 ± 80.61 |

| This table is illustrative and based on data for analogous phenolic Mannich base derivatives. researchgate.net |

Analysis of Ligand-Receptor Interactions (e.g., Electrostatic, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific non-covalent interactions that anchor the ligand in the protein's active site. A thorough analysis of these interactions is crucial for understanding the mechanism of action and for rational drug design.

For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the primary amino (-NH2) group are potent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, or histidine in a protein's active site. researchgate.netmdpi.com

Electrostatic Interactions: The nitrogen atom of the piperidine (B6355638) ring can be protonated under physiological conditions, acquiring a positive charge. This allows it to form strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate.

Hydrophobic Interactions: The phenyl ring and the aliphatic piperidine ring are hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine. researchgate.net

π-Interactions: The aromatic phenyl ring can participate in various π-interactions, including π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues.

Visualizing these interactions helps to explain why a ligand binds with a certain affinity and provides a roadmap for modifying the molecule to improve its binding potency.

Identification of Potential Pharmacophores in Rational Drug Design

A pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Identifying the pharmacophore of a molecule like this compound is a key step in rational drug design, as it provides a template for discovering new, structurally diverse compounds with the same biological effect.

The structure of this compound contains several key pharmacophoric features derived from its constituent phenol and piperidine rings, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets.

The potential pharmacophoric features include:

Aromatic Ring (AR): The phenol ring serves as a core hydrophobic feature and can participate in aromatic interactions. nih.gov

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group is a critical hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group and the nitrogen of the amino group can act as hydrogen bond acceptors.

Positive Ionizable (PI) / Cationic Feature: The nitrogen atom in the piperidine ring is basic and can be protonated, serving as a positive ionizable feature essential for electrostatic interactions. nih.gov

Hydrophobic (HY): Both the aromatic ring and the aliphatic piperidine ring contribute hydrophobic character to the molecule. nih.gov

A pharmacophore model based on this compound would define the spatial relationships between these features, guiding virtual screening campaigns to identify new potential drug candidates from large chemical libraries.

Advanced Computational Methodologies for Biological Systems

The computational studies described above rely on a foundation of advanced theoretical methodologies, with Density Functional Theory (DFT) being one of the most prominent. nih.govresearchgate.net DFT is a quantum mechanical method used to calculate the electronic structure of molecules with high accuracy. It is instrumental in providing the fundamental data required for more complex simulations.

The typical workflow begins with the geometry optimization of the molecule using DFT, which determines its most stable three-dimensional conformation and provides precise bond lengths and angles. asianpubs.org This optimized structure is the starting point for nearly all other computational analyses. Subsequently, DFT is used to calculate a wide range of electronic properties, such as the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) map. nih.govresearchgate.net This electronic information is critical for understanding the molecule's reactivity and is used to parameterize the scoring functions in molecular docking simulations.

Furthermore, advanced applications of DFT can be used to predict specific physicochemical properties, such as the acidity constant (pKa) of functional groups. For phenolic compounds, specialized DFT models incorporating explicit water molecules have been shown to accurately predict pKa values, which is vital for understanding a molecule's ionization state and behavior in biological systems. mdpi.com These foundational quantum chemical calculations provide the high-quality input data necessary for accurate and predictive molecular modeling of biological interactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations can provide detailed insights into the conformational stability of a molecule and its dynamic interactions with its environment, such as a biological receptor or solvent. nih.govscienceopen.com

For this compound, MD simulations can reveal how the molecule behaves in a physiological environment. The simulations would track the rotational and translational movements of the phenol and piperidine rings, as well as the flexible methylene (B1212753) linker. This analysis helps identify the most stable, low-energy conformations of the molecule, which are often the biologically active ones. The stability of these conformations can be assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) over the simulation time. scienceopen.com

Furthermore, MD simulations are crucial for understanding the dynamics of the molecule's interactions with a target protein. By placing the compound in the active site of a receptor, simulations can map the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The analysis of Root Mean Square Fluctuation (RMSF) can highlight which parts of the molecule are more flexible and which are constrained upon binding. scienceopen.com This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and its surroundings (e.g., water or a protein). | Elucidates the role of the amino and hydroxyl groups in forming stable interactions with biological targets. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug Development

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.govresearchgate.net Early assessment of ADME properties is critical in drug development, as poor pharmacokinetics is a major reason for the failure of potential drugs in clinical trials. technologynetworks.com Computational tools can rapidly screen compounds and identify potential liabilities, allowing for optimization before significant resources are invested. iapchem.org

For this compound, an in silico ADME profile would be generated by submitting its structure to various predictive models. These models use algorithms trained on large datasets of experimental data to estimate properties related to its absorption, distribution, metabolism, and excretion. github.com Key parameters include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com The results help to evaluate the compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five. mdpi.com

A predicted ADME profile for this compound might suggest good oral bioavailability due to favorable intestinal absorption and solubility. The presence of the polar amino and hydroxyl groups, combined with the more nonpolar piperidine and phenol rings, would result in a balanced lipophilicity, which is often desirable for drug candidates.

Table 2: Predicted In Silico ADME Profile for this compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Molecular Weight | 206.28 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.5 - 2.5 | Optimal range for solubility and permeability |

| Aqueous Solubility | High | Favorable for absorption and formulation |

| Human Intestinal Absorption (HIA) | >90% | High probability of being well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | May cross the BBB, relevant for CNS targets |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions |

| Drug-Likeness | Favorable | Meets criteria of common drug-likeness rules |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-b.combrieflands.com By identifying key molecular properties (descriptors) that influence efficacy, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govmdpi.com

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is required. mdpi.com For each compound in this "training set," a wide range of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated that best correlates a combination of these descriptors with the observed biological activity. brieflands.compensoft.net For instance, a model might reveal that increased electron-donating character on the phenol ring and a specific steric bulk for the piperidine substituent enhance the biological efficacy. The predictive power of the QSAR model is then validated using an external "test set" of compounds that were not used in its development. mdpi.com Such a model serves as a valuable tool for virtual screening and prioritizing the synthesis of new derivatives with potentially higher efficacy.

Table 3: Hypothetical QSAR Model for Analogs of this compound

| Compound Analog | R-group on Piperidine | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 (Parent) | -H | 2.1 | 2.5 D | 6.5 | 6.4 |

| 2 | -CH3 | 2.5 | 2.4 D | 6.8 | 6.9 |

| 3 | -Cl | 2.8 | 3.1 D | 6.2 | 6.1 |

| 4 | -F | 2.2 | 3.0 D | 6.7 | 6.6 |

| 5 | -OCH3 | 2.0 | 2.8 D | 7.1 | 7.2 |

Hypothetical QSAR Equation: pIC50 = 0.8 * LogP - 0.5 * Dipole Moment + 5.9

Biological Activity and Mechanistic Investigations in Vitro of 4 Amino 2 Piperidin 1 Ylmethyl Phenol and Analogues

Enzyme Inhibition Studies and Molecular Mechanisms

Analogues of 4-Amino-2-(piperidin-1-ylmethyl)phenol have been investigated for their ability to inhibit several classes of enzymes, revealing potential mechanisms for therapeutic intervention in various disease models.

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs. The 4-aminopiperidine (B84694) scaffold is present in numerous therapeutic agents, and their metabolism is often mediated by CYP enzymes. Studies have shown that while CYP3A4 is a major isoform responsible for the N-dealkylation of many 4-aminopiperidine drugs, CYP2D6 can also play a significant role in the metabolism of certain analogues, such as indoramin (B1671937) and lorcainide. acs.orgnih.gov The contribution of CYP2D6 often involves reactions like aromatic hydroxylation rather than N-dealkylation. acs.org

Direct inhibition of CYP enzymes is a key factor in assessing potential drug-drug interactions. In vitro studies on 4-aminopyridine, a structurally related but simpler compound, showed no direct inhibitory activity on CYP2D6 at concentrations up to 30 µM. nih.gov However, at a high concentration of 30 µM, it did show minor inhibition (12%) of CYP2E1, with an estimated IC₅₀ value of 125 µM. nih.gov This suggests that while the basic aminopyridine structure may have a low potential for direct CYP inhibition, the more complex substituents found in this compound and its analogues are critical for determining the specific interactions and inhibitory potency with CYP isoforms like CYP2D6.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the management of neurodegenerative conditions like Alzheimer's disease. The piperidine (B6355638) ring is a key pharmacophore in many established cholinesterase inhibitors. Various analogues containing this moiety have been synthesized and evaluated for their inhibitory potential.

For instance, a series of α,β-unsaturated carbonyl-based piperidinone derivatives demonstrated notable AChE inhibitory activity, with IC₅₀ values ranging from 12.55 µM to 23.75 µM. researchgate.net The most potent of these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, had an IC₅₀ of 12.55 µM for AChE. researchgate.net Another series of phenoxyethyl piperidine derivatives yielded a highly selective and potent AChE inhibitor with an IC₅₀ value of 0.50 µM, as well as dual inhibitors of both AChE and BuChE with IC₅₀ values in the low micromolar range. nih.gov Furthermore, hybrid molecules incorporating benzimidazole (B57391) and piperidine scaffolds have also shown moderate dual inhibitory activity against both cholinesterase enzymes. nih.gov

| Compound Series | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Piperidinone Derivatives | 12.55 - 23.75 | 17.28 - 30.14 | researchgate.net |

| Phenoxyethyl Piperidine Derivatives (most potent) | 0.50 | >100 | nih.gov |

| Phenoxyethyl Piperidine Derivatives (dual inhibitor) | 20.4 | 8.1 | nih.gov |

| Benzimidazole-Piperidine Hybrids | 22.07 - 42.01 | 26.32 - 47.03 | nih.gov |

Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibiting these enzymes is a therapeutic strategy for inflammatory diseases. Both the 4-aminophenol (B1666318) and piperidine moieties have been incorporated into compounds designed as LOX inhibitors.

Research into 4-acylaminophenol derivatives, which share the core aminophenol structure, has revealed potent and selective 5-LOX inhibitors. nih.gov Depending on the nature of the acyl group, these compounds exhibited IC₅₀ values against 5-LOX ranging from 0.27 to 0.66 µM. nih.govjst.go.jp The structure-activity relationship showed that n-alkyl chains of five to twelve carbons on the acyl group conferred the most potent activity. nih.govjst.go.jp

Separately, piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives have been studied for LOX inhibition. While piperine itself had an IC₅₀ value of 85.79 µM, its derivatives, piperonylic acid and piperic acid, were more potent, with IC₅₀ values of 43.07 µM and 45.17 µM, respectively. nih.gov These findings indicate that both the aminophenol and piperidine components of this compound contribute to a structural profile favorable for lipoxygenase inhibition.

| Compound Series | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Acylaminophenol Derivatives | 5-LOX | 0.27 - 0.66 | nih.govjst.go.jp |

| Piperine | LOX | 85.79 | nih.gov |

| Piperonylic acid (Piperine derivative) | LOX | 43.07 | nih.gov |

| Piperic acid (Piperine derivative) | LOX | 45.17 | nih.gov |

Antimicrobial Research and Mechanistic Pathways

The search for novel antimicrobial agents is a global health priority. Phenolic compounds and nitrogen-containing heterocycles like piperidine are well-established classes of antimicrobial agents.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogues featuring the piperidine ring have demonstrated significant antibacterial properties. A study of 2,6-diaryl-3-methyl-4-piperidone derivatives reported potent activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org One of the most active compounds, 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one, displayed Minimum Inhibitory Concentration (MIC) values of 12 µg/mL against Staphylococcus aureus, 8 µg/mL against Escherichia coli, and 10 µg/mL against Bacillus subtilis. biomedpharmajournal.org

Other studies on different series of piperidine derivatives have also confirmed broad-spectrum activity. Although some compounds showed weaker activity, with MICs in the range of 750 to 1500 µg/mL, one derivative exhibited strong inhibition against several bacterial strains, including B. cereus, E. coli, S. aureus, and P. aeruginosa. academicjournals.orgresearchgate.net

| Compound/Series | Gram-Positive Strain | MIC | Gram-Negative Strain | MIC | Reference |

|---|---|---|---|---|---|

| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one | S. aureus | 12 µg/mL | E. coli | 8 µg/mL | biomedpharmajournal.org |

| 2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one | B. subtilis | 10 µg/mL | - | - | biomedpharmajournal.org |

| Piperidine Derivative Series | B. subtilis | 0.75 mg/mL | E. coli | 1.5 mg/mL | academicjournals.orgresearchgate.net |

| Piperidine Derivative Series | S. aureus | 1.5 mg/mL | P. aeruginosa | 1.5 mg/mL | academicjournals.orgresearchgate.net |

Antifungal Activity Against Fungal Pathogens

The 4-aminopiperidine scaffold has proven to be a particularly promising template for the development of novel antifungal agents. A comprehensive study on 4-aminopiperidine derivatives identified compounds with potent, broad-spectrum antifungal activity against clinically relevant pathogens. mdpi.com The most promising analogues, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, exhibited excellent activity against various Candida and Aspergillus species, with MIC values often in the 1-8 µg/mL range. mdpi.com Mechanistic studies indicated that these compounds act by inhibiting ergosterol (B1671047) biosynthesis, a well-validated fungal-specific target. mdpi.com

Similarly, piperidin-4-one derivatives have been shown to be active against a range of fungal pathogens, including Microsporum gypseum, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org However, the antifungal activity can be highly dependent on the specific substitutions on the piperidine ring, as some synthesized series of piperidine derivatives showed activity against Aspergillus niger and Candida albicans, while others were completely inactive against the tested fungal strains. academicjournals.orgresearchgate.net

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1 - 4 | mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 | mdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1 - 8 | mdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 4 - 16 | mdpi.com |

Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, Enzyme Targets)

The antimicrobial properties of compounds containing piperidine and phenol (B47542) moieties are well-documented. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.comresearchgate.netresearchgate.net While the precise antimicrobial mechanism of this compound is not extensively detailed in the available literature, the activities of its structural analogues suggest potential pathways. Piperidine derivatives, particularly piperidin-4-ones, have demonstrated notable bactericidal and fungicidal activities. biomedpharmajournal.org

A key proposed mechanism for related aminopiperidine derivatives is the inhibition of essential bacterial enzymes. nih.gov Specifically, some have been identified as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. nih.gov By targeting PDF, these compounds can disrupt bacterial growth and viability. nih.gov The broad-spectrum antimicrobial activity of 4-aminophenol derivatives against various Gram-positive and Gram-negative bacteria further supports the potential of this structural class as anti-infective agents. nih.gov The general mechanisms of antimicrobial action often involve either direct killing through membrane disruption or immunomodulation to enhance the host's microbial-killing capabilities. mdpi.com

Investigations into Other Biological Activities (in vitro)

Beyond its antimicrobial potential, this compound and its analogues have been investigated for a range of other biological effects in vitro.

Protein-Protein Interaction Modulation (e.g., AF9/ENL and DOT1L)